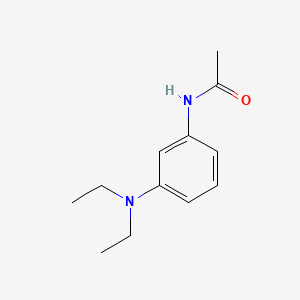

3-(N,N-Diethylamino)acetanilide

Description

Contextualization within Acetanilide (B955) Derivatives Research

Acetanilide and its derivatives form a significant class of organic compounds that have been extensively studied for their diverse chemical and biological activities. researchgate.netontosight.ai Historically, acetanilide itself was recognized for its therapeutic properties, which spurred research into a vast array of its derivatives. researchgate.net These derivatives are characterized by the acetamido group (-NHCOCH₃) attached to a phenyl ring, with various substituents on the ring altering their properties. researchgate.net

The introduction of a diethylamino group at the meta-position of the acetanilide core, as in 3-(N,N-Diethylamino)acetanilide, is a key structural modification. This addition influences the compound's electronic and steric properties, which in turn affects its reactivity and potential applications. Research on acetanilide derivatives is a broad field, with studies exploring their use in the synthesis of pharmaceuticals, dyes, and other functional materials. rjptonline.orgresearcher.life The unique combination of the diethylamino and acetamide (B32628) groups in this compound makes it a compound of particular interest for creating novel molecules with specific desired characteristics.

Significance as an Intermediate in Organic Synthesis

One of the primary roles of this compound in chemical research is its function as a versatile intermediate in organic synthesis. alibaba.com Its structure contains multiple reactive sites that can be targeted for further chemical transformations. The amide and amine functionalities, along with the aromatic ring, allow for a variety of reactions, making it a valuable precursor for more complex molecules.

A notable application of this compound is in the synthesis of dyes. It serves as an intermediate for disperse and azo dyes, which are widely used in the textile industry. alfa-chemical.com The presence of the amino group is crucial for the chromophoric properties of the final dye molecules.

Furthermore, its role extends to the synthesis of bioactive compounds. The acetanilide scaffold is a common feature in many pharmacologically active molecules, and the diethylamino group can enhance properties such as lipophilicity, which can be important for biological interactions. Researchers utilize this compound as a starting material to build more elaborate structures with potential therapeutic applications.

Overview of Current Research Directions and Gaps

Current research involving this compound continues to explore its potential in various synthetic applications. The development of novel synthetic methodologies that utilize this compound as a key building block is an active area of investigation. alibaba.com This includes exploring new catalytic systems and reaction conditions to achieve more efficient and selective transformations.

While its use as a dye intermediate is well-established, there is ongoing research into creating new dye molecules with improved properties, such as enhanced lightfastness and color vibrancy, using this compound as a precursor.

A significant gap in the current body of research is the limited exploration of the biological activities of compounds directly derived from this compound. Although it is used to synthesize bioactive molecules, a more systematic investigation into the pharmacological potential of its immediate derivatives could unveil new avenues for drug discovery. Further studies are needed to fully characterize its reactivity profile and to explore its application in the synthesis of a broader range of functional materials beyond dyes.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[3-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUKYOSOAAPHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064294 | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-46-8 | |

| Record name | N-[3-(Diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 N,n Diethylamino Acetanilide

Primary Synthetic Routes to 3-(N,N-Diethylamino)acetanilide

The most common pathway for synthesizing this compound begins with m-phenylenediamine (B132917). The process involves two main sequential reactions: acylation to form an intermediate, followed by ethylation to yield the final product.

The initial step in the synthesis is the acylation of m-phenylenediamine to produce N-(3-aminophenyl)acetamide, also known as 3-aminoacetanilide or m-aminoacetanilide. google.comwikipedia.org This reaction selectively introduces an acetyl group to one of the two amino groups of the m-phenylenediamine.

Commonly, this is achieved by reacting m-phenylenediamine with reagents like glacial acetic acid or acetic anhydride (B1165640). google.comgoogle.com A widely used industrial method involves the reaction of m-phenylenediamine with glacial acetic acid in the presence of an acid, such as hydrobromic acid or hydrochloric acid, to form the acylate salt. google.comgoogle.com The use of hydrobromic acid is often preferred over the traditionally used hydrochloric acid. This choice is strategic, as it helps to circumvent the formation of mixed sodium bromide and sodium chloride by-products in the subsequent ethylation step, which complicates separation and waste treatment. google.com

A typical optimized acylation reaction involves adding m-phenylenediamine to a solution containing hydrobromic acid, followed by the addition of glacial acetic acid. The reaction mixture is then heated to temperatures between 80-99°C for 20-40 hours to ensure complete conversion to the acylate intermediate. google.com The resulting product, 3-aminoacetanilide, is a stable, often crystalline solid that is then used in the next stage of the synthesis. sigmaaldrich.comchemicalbook.com

| Parameter | Value/Condition |

|---|---|

| Starting Material | m-Phenylenediamine |

| Acylating Agent | Glacial Acetic Acid |

| Acid Medium | 10-50% Hydrobromic Acid |

| Reaction Temperature | 80-99 °C |

| Reaction Time | 20-40 hours |

| Intermediate Product | N-(3-aminophenyl)acetamide (Acylate) |

The second major step is the N,N-diethylation of the 3-aminoacetanilide intermediate. This reaction introduces two ethyl groups onto the free amino group to form the final product, this compound, which is also referred to as N,N-diethyl-m-acetamidoaniline. google.com

The most common ethylating agent used in this process is ethyl bromide. google.com The reaction involves adding the acylate from the previous step to water or a recycled mother liquor. Ethyl bromide is then added dropwise. The reaction is exothermic, and the rate of addition is controlled to maintain the pH of the reaction mixture between 2.0 and 7.0. As the reaction proceeds, hydrogen bromide is generated, causing the pH to drop. The reaction is typically carried out for 15 to 30 hours, followed by a period of reflux at up to 70°C for about 4 hours to drive the reaction to completion. google.com The process is monitored until the monoethyl intermediate content is below 2%, ensuring a high purity of the desired N,N-diethyl product. google.com After the reaction, the pH is adjusted to 8-9.5 with a base like sodium hydroxide (B78521) or ammonia (B1221849) to precipitate the product, which is then isolated by filtration. google.com

Optimization of Synthetic Conditions

Optimizing reaction conditions is crucial for maximizing yield, improving product purity, and enhancing the economic and environmental viability of the synthesis.

While the primary synthesis route is well-established, research into catalyst systems aims to improve reaction efficiency. In the context of acylation, Lewis acid catalysts have been shown to be effective in similar reactions, such as the synthesis of acetanilide (B955) from aniline (B41778). ijtsrd.com For example, magnesium sulphate heptahydrate has been demonstrated as a mild, inexpensive, and benign catalyst that increases the electrophilicity of the carbonyl carbon in acetic acid, thereby accelerating the acetylation of primary amines. ijtsrd.com Such catalytic systems can increase yields and reduce reaction times compared to non-catalytic methods. ijtsrd.com

In the ethylation step, efficiency is largely controlled by physical parameters such as temperature and pH. google.com Precise control over the dropwise addition of ethyl bromide and continuous pH monitoring are essential to prevent the formation of unwanted by-products and ensure a high conversion rate to the N,N-diethyl derivative. google.com

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, several green approaches can be considered.

For the acylation step, replacing traditional acylating agents like acetic anhydride with glacial acetic acid is a greener choice, as it has a higher atom economy and produces only water as a by-product. ijtsrd.com The development of solvent-free reaction conditions is another key area of green chemistry. researchgate.net For instance, the reaction of aniline with acetic anhydride can be performed without any solvent, significantly reducing waste. researchgate.net Furthermore, using recyclable, non-toxic catalysts like zinc dust or certain metal acetates can replace more hazardous reagents. ijtsrd.comscribd.com

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Designing processes to minimize waste generation from the outset. |

| Atom Economy | Using reagents like acetic acid over acetic anhydride to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding toxic solvents and reagents where possible. |

| Safer Solvents and Auxiliaries | Using water as a solvent and recycling process water (mother liquor). |

| Catalysis | Employing selective catalysts (e.g., Lewis acids) to improve reaction efficiency and reduce the need for stoichiometric reagents. |

By-product Management and Waste Minimization in Production

A significant challenge in the industrial synthesis of this compound is the management of by-products and the minimization of waste streams. The traditional synthesis route can generate substantial amounts of inorganic salts and other waste products. google.comgoogle.com

As mentioned, using hydrochloric acid during acylation leads to the formation of sodium chloride and sodium bromide during the subsequent ethylation and neutralization steps. google.com The separation of this salt mixture is energy-intensive and costly. By using hydrobromic acid in the acylation, the primary inorganic by-product becomes sodium bromide, which can be more easily managed. More advanced process designs focus on creating a closed loop for key reagents. For instance, the mother liquor from the ethylation filtration, which contains unreacted materials and by-products, can be concentrated. google.com From this concentrated liquor, valuable chemicals can be recovered. By adding sulfuric acid and ethanol, the bromide can be converted back into bromoethane, which is then distilled, collected, and reused in the ethylation step. google.com

Similarly, the filtrate from the initial acylation step can be distilled to recover acetic acid, which is then reused in subsequent batches. The concentrated mother liquor remaining after distillation can be used as the starting medium for the next acylation reaction, reducing the need for fresh water and reagents. google.com These integrated approaches are fundamental to minimizing waste, reducing production costs, and moving towards cleaner, more sustainable chemical manufacturing. google.com

Computational Chemistry and Theoretical Modeling of 3 N,n Diethylamino Acetanilide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and chemical reactivity of 3-(N,N-Diethylamino)acetanilide. These studies typically involve calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

DFT calculations also allow for the mapping of electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. This information is vital for predicting how this compound will interact with other chemical species.

Table 1: Calculated DFT Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.2 eV |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with surrounding molecules. These simulations can model the compound in various environments, such as in solution or in a crystalline state, to observe how it forms hydrogen bonds and experiences van der Waals forces. Understanding these intermolecular forces is key to predicting the material properties of the compound, including its solubility and melting point.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also employed to predict the spectroscopic signatures of this compound. By calculating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign spectral features.

Conformational analysis, another critical aspect of theoretical modeling, seeks to identify the most stable three-dimensional arrangements of the atoms in the molecule. By rotating bonds and calculating the energy of each resulting conformer, researchers can determine the preferred shapes of this compound. This information is fundamental to understanding its biological activity and how it fits into the active sites of enzymes or receptors.

Quantum Mechanical Calculations of Optical Properties

The interaction of this compound with light is another area of active computational investigation. Quantum mechanical calculations can predict various optical properties, providing insights into its potential use in optical devices.

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. For this compound, computational analysis reveals a significant dipole moment, arising from the charge distribution influenced by its functional groups. The magnitude and orientation of this dipole moment are critical in determining how the molecule will orient itself in an electric field and how it will interact with polar solvents.

Non-linear optics (NLO) is a field of study that focuses on the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Molecules with large first-order hyperpolarizability (β) values are sought after for their potential in NLO applications, such as frequency doubling of light.

Quantum mechanical calculations have been used to determine the first-order hyperpolarizability of this compound. These calculations indicate that the molecule possesses a notable β value, suggesting it could be a candidate for use in the development of new NLO materials. The origin of this property is often traced to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Table 2: Calculated Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.5 D |

Pharmacological and Biological Research of 3 N,n Diethylamino Acetanilide and Analogues

Investigation of Biological Activity Spectrum

The core structure of 3-(N,N-Diethylamino)acetanilide, featuring a diethylamino group and an acetamide (B32628) moiety on a phenyl ring, serves as a foundation for a variety of biological interactions. This has prompted investigations into its efficacy across several domains of pharmacology.

Antimicrobial Efficacy Studies

Acetanilide (B955) derivatives have been recognized for their potential as antimicrobial agents. researchgate.netrjptonline.org Research into compounds structurally related to this compound indicates that their mechanism of action may involve the disruption of bacterial cell membranes and the inhibition of cell wall synthesis. researchgate.net The evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. researchgate.netrjptonline.org For instance, studies on various acetamide derivatives have demonstrated activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rjptonline.orgmdpi.com

The antimicrobial potential of these derivatives is often quantified and compared, as illustrated in the following representative data table.

Table 1: Representative Antimicrobial Activity of Acetanilide Derivatives

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 6.25 - 12.5 |

| Bacillus subtilis | Gram-positive | 12.5 - 25 |

| Escherichia coli | Gram-negative | 25 - 50 |

| Pseudomonas aeruginosa | Gram-negative | 50 - 100 |

Note: MIC values are representative for the class of acetanilide derivatives and serve to illustrate typical efficacy ranges found in research literature.

Enzyme Inhibition Assays (e.g., N-Acylethanolamine Acid Amidase)

A significant area of research for amide-containing compounds is their role as enzyme inhibitors. The amide bond is a key feature that can interact with the active sites of various hydrolase enzymes. nih.gov One such enzyme is N-Acylethanolamine Acid Amidase (NAAA), a cysteine hydrolase that degrades the anti-inflammatory lipid messenger palmitoylethanolamide (B50096) (PEA). nih.govwikipedia.orgresearchgate.net By inhibiting NAAA, the levels of PEA can be restored, which offers therapeutic potential for managing inflammation and pain. researchgate.netnih.gov

Research on pyrrolidine (B122466) amide derivatives, which share the amide functional group with this compound, has provided valuable insights into NAAA inhibition. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogues have identified several potent inhibitors, with activity often measured by their half-maximal inhibitory concentration (IC50). nih.gov

Table 2: NAAA Inhibitory Activity of Selected Pyrrolidine Amide Analogues

| Compound | Modification | NAAA IC50 (µM) | Selectivity vs. FAAH |

|---|---|---|---|

| 3j | Flexible Linker, 3-Phenyl Substituent | 2.1 | Moderate |

| 3k | Flexible Linker, 4-Phenyl Substituent | 3.5 | Moderate |

| 4a | Rigid Linker, Phenyl Group | 5.2 | High |

| 4g | Rigid Linker, 4-Phenylcinnamoyl Group | 1.8 | High |

Source: Data compiled from SAR studies on pyrrolidine amide derivatives as NAAA inhibitors. nih.govnih.gov

Another related and extensively studied enzyme is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. nih.govwikipedia.org The inhibition of FAAH by amide-containing compounds can lead to increased endocannabinoid levels, producing analgesic and anti-inflammatory effects. nih.gov

Modulation of Receptor Systems

The biological effects of this compound and its analogues can also be mediated through the modulation of receptor systems, often as a downstream consequence of enzyme inhibition. For example, inhibiting FAAH increases the levels of endogenous ligands for cannabinoid receptors (CB1) and peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. nih.govresearchgate.net

PPAR-α is a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. nih.govnih.gov The elevation of FAAH substrates like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) leads to the activation of PPAR-α. nih.gov Studies using FAAH inhibitors have demonstrated that the resulting pharmacological effects, such as memory enhancement and anti-inflammatory actions, can be blocked by PPAR-α antagonists. nih.govresearchgate.net This indicates an indirect modulation of the PPAR-α system. For instance, the anti-inflammatory effects of the NAAA inhibitor 4g were blocked by a PPAR-α antagonist, demonstrating that its therapeutic action is mediated through this receptor. nih.gov This interplay highlights a complex mechanism where enzyme inhibition by an acetanilide-like structure ultimately results in the modulation of a critical nuclear receptor system. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how modifications to its core structure influence its pharmacological profile, helping to identify the key features necessary for its biological function. acs.org

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological activity of this compound derivatives can be finely tuned by altering the substituents on the aromatic ring or modifying the amide and diethylamino groups.

Aromatic Ring Substitutions: The position and nature of substituents on the phenyl ring significantly affect activity. In studies of related NAAA inhibitors, small, lipophilic groups at the 3-position of a terminal phenyl ring were found to be preferable for optimal potency. nih.gov

Amide Linker Modifications: The linker connecting the phenyl ring to other parts of a molecule is critical. In pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency against NAAA but reduce selectivity over the related enzyme FAAH. nih.govnih.gov Conversely, introducing more rigid linkers enhanced selectivity for NAAA, a desirable trait for targeted drug design. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore model outlines the essential structural features required for a molecule to interact with a specific biological target. For enzyme inhibitors based on an amide scaffold, the key pharmacophoric features generally include: nih.govresearchgate.net

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a primary hydrogen bond acceptor, crucial for anchoring the molecule in the active site of target enzymes like hydrolases.

Aromatic/Hydrophobic Region: The phenyl ring provides a hydrophobic surface that can engage in van der Waals or π-stacking interactions with nonpolar amino acid residues in the target's binding pocket.

A Lipophilic Moiety: The N,N-diethylamino group serves as a significant lipophilic feature, which is often critical for potency. In NAAA inhibitors, a terminal lipophilic group is a key component for high activity. nih.gov

Defined Spatial Arrangement: The relative orientation of these features is critical. For instance, the crystal structure of FAAH with inhibitors reveals a specific acyl chain-binding tunnel where lipophilic groups are accommodated and a catalytic site where the amide-like portion binds. nih.gov

These features collectively define the molecular blueprint for designing more potent and selective analogues of this compound for various therapeutic applications.

Mechanism of Action Elucidation in Biological Systems

The biological activity of this compound and its analogues is rooted in their interactions with specific molecular targets within biological systems. Research indicates that the primary mechanisms of action involve enzyme inhibition and receptor modulation, leading to a range of physiological effects.

The core structure, an acetanilide derivative, is significant. Acetanilides historically used for analgesic and antipyretic purposes are known to function primarily through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. patsnap.com These enzymes are critical for the synthesis of prostaglandins, which mediate processes like inflammation, pain, and fever. patsnap.com By blocking these enzymes, acetanilide compounds can reduce prostaglandin (B15479496) production, thereby exerting their effects. patsnap.com

For this compound specifically, its mechanism involves binding to the active sites of enzymes, which prevents the substrate from binding and halts the catalytic process. Furthermore, it can interact with cellular receptors to alter signal transduction pathways.

Derivatives of this compound have been investigated for several biological activities, each with a proposed mechanism of action. For instance, its potential as a local anesthetic is attributed to the ability to inhibit nerve conduction. Some analogues are also studied for their antimicrobial properties, which are thought to arise from the disruption of bacterial cell membranes and the inhibition of cell wall synthesis.

Table 1: Proposed Mechanisms of Action for this compound and Analogues

| Proposed Mechanism | Biological Target/Process | Resulting Effect | Reference |

| Enzyme Inhibition | Cyclooxygenase (COX-1, COX-2) | Analgesic, Antipyretic | patsnap.com |

| Enzyme Inhibition | Active sites of various enzymes | Blockage of catalysis | |

| Receptor Modulation | Signal transduction pathways | Altered biological response | |

| Nerve Conduction Blockade | Nerve cell ion channels | Local anesthetic | |

| Cell Membrane Disruption | Bacterial cell membranes | Antimicrobial | |

| Cell Wall Synthesis Inhibition | Bacterial cell wall synthesis | Antimicrobial |

Drug Carrier Potential and Delivery System Considerations

While this compound is primarily utilized as a chemical intermediate in the synthesis of bioactive compounds and pharmaceuticals, certain structural analogues have demonstrated significant potential as components of drug delivery systems, particularly as permeation enhancers. researchgate.net

The focus of research in this area has been on N,N-dialkylamino acid esters, which share a similar functional group. These compounds are designed to facilitate the transport of therapeutic agents across biological barriers, most notably the skin. researchgate.net

A prominent example is Dodecyl 2-(dimethylamino)propanoate (DDAIP), an amino acid-based derivative that is used clinically as a biodegradable transdermal permeation enhancer. researchgate.net The mechanisms by which DDAIP and its analogues enhance drug delivery are multifaceted and include:

Disordering Lipid Organization : They disrupt the highly organized lipid structure of the stratum corneum, creating pathways for drug molecules to penetrate more easily. researchgate.net

Keratin (B1170402) Interaction : They can interact with keratin within the skin, further modifying the barrier properties. researchgate.net

Drug Complexation : They may form complexes with the drug molecules, altering their physicochemical properties to favor penetration. researchgate.net

Another related compound, dodecyl 6-(dimethylamino)hexanoate (DDAK), was specifically designed by combining features from other potent enhancers and has shown even greater activity than DDAIP for certain drugs. researchgate.net The design of these enhancers often involves balancing the lipophilic alkyl chain with a polar, ionizable head group containing the N,N-dialkylamino moiety. This balance is crucial for their effective interaction with both the drug and the biological membrane. researchgate.net

There is no direct evidence to suggest that this compound itself is used as a drug carrier. Its significance in this context is as a foundational structure whose analogues have been successfully developed into effective components for drug delivery systems.

Table 2: Analogues of this compound in Drug Delivery Research

| Analogue Name | Application | Mechanism of Action | Reference |

| Dodecyl 2-(dimethylamino)propanoate (DDAIP) | Transdermal permeation enhancer | Disordering lipid organization, keratin interaction, drug complexation | researchgate.net |

| Dodecyl 6-(dimethylamino)hexanoate (DDAK) | Transdermal permeation enhancer | Designed to combine features of highly potent permeation enhancers | researchgate.net |

Applications of 3 N,n Diethylamino Acetanilide in Advanced Materials and Industrial Processes

Role as an Intermediate in Dyes and Pigments

3-(N,N-Diethylamino)acetanilide is a key building block in the dye manufacturing industry, primarily serving as an intermediate for the synthesis of disperse and azo dyes. amoghchemicals.in These dyes are crucial for coloring a wide range of materials, particularly textiles.

Synthesis of Disperse Dyes and Azo Dyes

Disperse dyes are a class of non-ionic dyes with low water solubility, making them ideal for dyeing synthetic fibers like polyester, nylon, and acetate. amoghchemicals.in this compound is a widely used intermediate in the production of various disperse dyes. amoghchemicals.indyestuffintermediates.com For instance, it is a precursor for Disperse Blue 165, Disperse Red 210, and Disperse Green 9, among others. dyestuffintermediates.comchemicalbook.com The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by a coupling reaction with this compound, which acts as the coupling component. nih.govnih.govwikipedia.org

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic dyes. nih.govjchemrev.com The synthesis of azo dyes also relies on a diazotization and coupling reaction. jchemrev.comjchemrev.com In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile and reacts with a coupling component, such as this compound. nih.govwikipedia.org The specific chemical structure of the resulting azo dye, and therefore its color, is determined by the choice of the diazo component and the coupling agent. nih.gov

The following table provides examples of dyes synthesized using this compound as an intermediate.

| Dye Name | CAS Number | Class |

| Disperse Blue 165 | 41642-51-7 | Disperse Dye |

| Disperse Red 210 | 65122-10-3 | Disperse Dye |

| Disperse Green 9 | 109560-63-0 | Disperse Dye |

| Disperse Violet 93 | 133039-31-9 | Disperse Dye |

| Acid Black 69 | Not Available | Acid Dye |

| Direct Black 41 | 3024-86-6 | Direct Dye |

| Data sourced from multiple chemical supplier databases. |

Applications in Textile Dyeing Technologies

The disperse dyes derived from this compound are extensively used in the textile industry for dyeing synthetic fibers. amoghchemicals.in The dyeing process for polyester, for example, is typically carried out at high temperatures (around 130°C) and under acidic pH conditions (4.5-5.5) to facilitate the diffusion and absorption of the dye into the fabric. nih.govmdpi.com Dispersing agents are often used to ensure a uniform distribution of the dye molecules in the dye bath. mdpi.com The resulting dyed fabrics often exhibit good fastness properties, including resistance to washing, rubbing, and light. mdpi.comresearchgate.net

Integration in Functional Materials Development

Beyond its traditional role in the dye industry, the chemical structure of this compound lends itself to integration into more advanced functional materials.

Polymer and Coating Applications

Acetanilide (B955), the parent compound of this compound, is known to be used as a stabilizer for cellulose (B213188) ester varnishes and as an intermediate in the synthesis of rubber accelerators. wikipedia.org While direct research on this compound in broad polymer and coating applications is not extensively documented in the provided search results, the synthesis of polymeric dyes derived from related amino compounds suggests a potential for its use in creating colored polymers. researchgate.net These polymeric dyes, synthesized through polycondensation reactions, have shown good dyeing performance on synthetic fibers like nylon and polyester. researchgate.net

Contribution to Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical computing, data storage, and frequency conversion. nih.govjhuapl.edu Organic molecules with donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) structures often exhibit significant NLO properties. nih.gov The molecular structure of this compound, with its electron-donating diethylamino group and the acetamido group, suggests its potential as a building block for NLO materials. Research on related acetanilide derivatives, such as N-(3-nitrophenyl) acetamide (B32628), has shown promising second and third-order NLO properties. researchgate.net The design of new organic NLO materials often involves modifying molecular structures to enhance properties like the second hyperpolarizability, and derivatives of this compound could be explored in this context. nih.gov

Applications in Nanomaterial Synthesis

The field of nanotechnology offers new avenues for the application of organic molecules like this compound. While direct and extensive research on its specific use in nanomaterial synthesis is not prevalent in the provided search results, the principles of nanogel and nanoparticle synthesis suggest potential roles. For instance, in the synthesis of nanogels, chemical methods involving reactions like carboxyl-amine interactions are employed for crosslinking. mdpi.com The amine functionality in this compound could potentially participate in such crosslinking reactions to form functionalized nanostructures. Furthermore, the synthesis of gold nanoparticles has been shown to be crosslinked in situ with polymers containing amine groups. mdpi.com This indicates a possibility for using this compound or its derivatives to modify or stabilize nanoparticles, imparting specific functionalities.

Role in Gold Nanoparticle Assembly

Extensive research of publicly available scientific literature and databases reveals no specific documented role for this compound in the assembly of gold nanoparticles. While the assembly of gold nanoparticles is a robust field of study involving a wide array of capping agents, reducing agents, and functionalizing molecules, this compound does not appear to be a compound utilized in reported methodologies for this purpose.

The synthesis and assembly of gold nanoparticles typically involve the reduction of a gold precursor, such as tetrachloroauric acid (HAuCl4), in the presence of a stabilizing or "capping" agent that controls the growth and prevents the aggregation of the nanoparticles. These agents can range from simple citrate (B86180) ions to complex polymers, peptides, and various organic molecules. The properties of the resulting nanoparticle assemblies, including their size, shape, and surface chemistry, are highly dependent on the nature of these capping agents.

Despite the broad spectrum of molecules employed in this field, there is no indication from the available research that this compound has been investigated or utilized for its potential as either a reducing agent or a capping agent in the formation of gold nanoparticle assemblies. The functional groups present in this compound, including a diethylamino group and an acetanilide group, could theoretically interact with gold surfaces. However, without experimental evidence or theoretical studies, any potential role remains purely speculative.

Further research would be required to determine if this compound possesses any properties that would make it suitable for application in the controlled assembly of gold nanoparticles.

Analytical Methodologies for Detection and Quantification of 3 N,n Diethylamino Acetanilide

Chromatographic Separations (HPLC, LC-MS)

Chromatographic techniques are powerful for separating 3-(N,N-Diethylamino)acetanilide from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is widely used for the purity assessment and quantification of this compound. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. For related aromatic amines and acetamides, typical mobile phases consist of acetonitrile (B52724) and water mixtures. sielc.com UV detection is frequently used, as the aromatic ring and carbonyl group in the molecule are strong chromophores. Purity analysis by HPLC can effectively quantify related substances and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a higher level of selectivity and sensitivity compared to HPLC with UV detection. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. For a molecule like this compound, Electrospray Ionization (ESI) in positive mode is a suitable ionization technique, as the diethylamino group is readily protonated. Tandem mass spectrometry (MS/MS) can be used in Multiple Reaction Monitoring (MRM) mode for highly specific quantification. researchgate.nethpst.cz This involves selecting the protonated molecule (precursor ion) and then monitoring a specific fragment ion produced by collision-induced dissociation, which significantly reduces background noise and improves detection limits. researchgate.nethpst.cz

Table 1: Typical Parameters for Chromatographic Analysis

| Parameter | HPLC | LC-MS |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 (5 µm) | Reverse-Phase C18 (e.g., <2 µm for UPLC) |

| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water with Formic Acid (0.1%) |

| Detection | UV Absorbance (e.g., 254 nm) | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Isocratic or Gradient Elution | Multiple Reaction Monitoring (MRM) |

| Application | Purity Testing, Quantification | Trace Quantification, Impurity ID |

Spectrophotometric Determination Techniques

Spectrophotometry measures the interaction of light with the chemical compound and is a fundamental tool for its quantification.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in a solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The molecule possesses chromophores—the phenyl ring and the acetamido group—that absorb light in the UV region of the electromagnetic spectrum. The presence of the electron-donating diethylamino group (an auxochrome) on the phenyl ring is expected to shift the absorption maximum (λmax) to a longer wavelength and increase the molar absorptivity (a hyperchromic shift) compared to unsubstituted acetanilide (B955). researchgate.net For quantitative analysis, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 2: Principles of UV-Vis Spectrophotometric Quantification

| Step | Description | Purpose |

|---|---|---|

| 1. Wavelength Selection | Scan a standard solution to find the wavelength of maximum absorbance (λmax). | To ensure maximum sensitivity and minimize deviations from the Beer-Lambert law. |

| 2. Calibration | Prepare and measure the absorbance of several standard solutions of known concentrations. | To create a calibration curve (Absorbance vs. Concentration). |

| 3. Sample Measurement | Measure the absorbance of the sample solution with an unknown concentration. | To obtain the absorbance value for the unknown. |

| 4. Quantification | Determine the concentration of the unknown sample using its absorbance and the calibration curve. | To calculate the final concentration of the analyte. |

Traditional UV-Vis spectrophotometry uses a fixed pathlength cuvette, typically 1 cm. This limits the dynamic range of the measurement; highly concentrated samples must be diluted to fall within the linear range of the instrument, which can introduce errors. Multi-pathlength spectrophotometry overcomes this limitation.

This technique utilizes a system that can measure absorbance at multiple, well-defined, and often very short pathlengths (e.g., from millimeters down to microns). By taking measurements across a range of pathlengths, the system can accurately determine the concentration of a sample without any need for dilution. For a given concentration, a shorter pathlength will yield a lower absorbance value. The instrument can automatically select the pathlength that provides an absorbance value within the optimal range (typically 0.1-1.5 AU) to calculate the concentration accurately. This method is highly valuable for in-process monitoring or high-throughput screening where sample concentrations can vary widely.

Table 3: Comparison of Spectrophotometry Techniques

| Feature | Single-Pathlength UV-Vis | Multi-Pathlength Spectrophotometry |

|---|---|---|

| Pathlength | Fixed (e.g., 10 mm) | Variable/Multiple (e.g., 0.05 mm - 10 mm) |

| Dynamic Range | Narrow | Wide |

| Sample Dilution | Often required for concentrated samples | Generally not required |

| Source of Error | Dilution errors, pipetting inaccuracies | Fewer manual steps reduce error |

| Application | Routine quantitative analysis | High-concentration samples, process monitoring |

Toxicological and Environmental Fate Studies of 3 N,n Diethylamino Acetanilide

Mechanistic Toxicology of Acetanilide (B955) Derivatives

The toxicological profiles of acetanilide derivatives are closely linked to their metabolism, which can lead to the formation of reactive intermediates. These intermediates are often central to the observed toxicity.

A primary concern with many aniline (B41778) derivatives, the parent class of acetanilides, is hepatotoxicity, or liver damage. For acetanilide itself, early use as a pharmaceutical was associated with liver and kidney damage wikipedia.org. The mechanism of this toxicity is often linked to the metabolic activation of the compound within the liver.

The metabolic pathways of acetanilide can produce reactive metabolites that lead to cellular damage. One of the key pathways involves the oxidation of the acetanilide structure. For instance, the metabolism of acetaminophen (a hydroxylated acetanilide derivative) is a well-studied example of how reactive metabolites can induce hepatotoxicity. A minor but significant metabolic pathway for acetaminophen, mediated by cytochrome P450 enzymes, results in the formation of a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione. However, when glutathione stores are depleted, NAPQI can covalently bind to cellular proteins, leading to oxidative stress and hepatocellular injury.

For other acetanilide derivatives, similar pathways involving the formation of reactive quinone-type or epoxide intermediates are plausible. The substitution pattern on the aniline ring can significantly influence the rate and pathway of metabolism, and thus the potential for toxicity. In the case of 3-(N,N-Diethylamino)acetanilide, the presence of the diethylamino group at the meta position would likely influence its metabolic fate and the nature of any reactive intermediates formed.

Table 1: Potential Toxicity Pathways for Acetanilide Derivatives

| Toxicity Pathway | Description | Key Mediators | Potential Outcome |

| Hepatotoxicity | Damage to liver cells. | Cytochrome P450 enzymes, reactive metabolites (e.g., NAPQI). | Oxidative stress, hepatocellular necrosis. |

| Methemoglobinemia | Formation of methemoglobin, which cannot bind oxygen. | Aniline (a potential metabolite of acetanilide hydrolysis). | Cyanosis, reduced oxygen-carrying capacity of blood. |

This table is generated based on data from related acetanilide compounds.

The generation of reactive metabolites is a critical step in the toxicity of many acetanilide derivatives. These electrophilic intermediates can covalently bind to nucleophilic sites on cellular macromolecules such as proteins, DNA, and RNA, leading to cellular dysfunction and toxicity.

Studies on 3'-hydroxyacetanilide have shown that it can be metabolized to a reactive arylating metabolite, 2-acetamido-p-benzoquinone nih.gov. This process involves an initial hydroxylation followed by oxidation to a benzoquinone derivative, which is a reactive electrophile. Similarly, it is plausible that this compound could undergo metabolic activation in the liver. The N,N-diethylamino group may be subject to N-dealkylation, and the aromatic ring can be hydroxylated by cytochrome P450 enzymes. These reactions could potentially lead to the formation of reactive quinone-imines or other electrophilic species.

The interaction of these reactive metabolites with cellular components can disrupt normal cellular processes. Covalent binding to critical proteins can inhibit enzyme activity and disrupt cellular signaling pathways.

Comparative Metabolism and Elimination Studies

The metabolism and elimination of xenobiotics, including acetanilide derivatives, are crucial for their detoxification and removal from the body. These processes are influenced by the compound's molecular structure.

The route of elimination of acetanilide derivatives, whether through urine or feces (via bile), is significantly influenced by their molecular structure, particularly the substituents on the phenyl ring. Studies on various acetanilide herbicides have demonstrated that the presence of alkyl groups on the phenyl portion of the molecule tends to favor biliary elimination over urinary elimination.

For example, research on the elimination of several 14C-labeled acetanilide herbicides in rats showed that compounds like alachlor and metolachlor, which have alkyl substituents on the phenyl ring, were eliminated in roughly equal measure between urine and feces. However, when the bile ducts were cannulated, the majority of the radiolabel was found in the bile. This suggests that the molecular structure of these compounds directs them towards hepatic metabolism and biliary excretion.

Table 2: Influence of Phenyl Ring Substitution on Elimination of Acetanilide Herbicides in Rats

| Compound | Phenyl Ring Substituents | Primary Elimination Route (Intact Bile Duct) |

| Propachlor | Isopropyl | Mostly Urine |

| Alachlor | 2,6-Diethyl | Urine and Feces (approx. equal) |

| Metolachlor | 2-Ethyl, 6-Methyl | Urine and Feces (approx. equal) |

This table is based on data from comparative metabolism studies of acetanilide herbicides.

Conjugation is a critical Phase II metabolic process that increases the water solubility of xenobiotics and their metabolites, facilitating their excretion. For acetanilide derivatives, conjugation with endogenous molecules like glutathione, glucuronic acid, and sulfate (B86663) is a major detoxification pathway.

Glutathione conjugation, mediated by glutathione-S-transferases, is particularly important for detoxifying reactive electrophilic metabolites. Many acetanilide herbicides are detoxified through the formation of glutathione-acetanilide conjugates nih.gov. These conjugates can be further metabolized to mercapturic acids before being excreted.

For this compound, it is anticipated that its metabolites, particularly any hydroxylated intermediates, would undergo conjugation reactions. Glucuronidation and sulfation of hydroxyl groups are common pathways that would increase the polarity of the metabolites and promote their elimination in urine or bile. The N,N-diethylamino group itself could also potentially undergo metabolic changes that might be followed by conjugation.

Environmental Impact and Degradation Assessment

The environmental fate of this compound is not well-documented. However, information on other acetanilide compounds, particularly herbicides, provides a framework for assessing its potential environmental impact and degradation. Acetanilide herbicides can enter the environment through various means and their persistence is influenced by factors such as soil type, moisture, and microbial activity.

The degradation of acetanilides in soil can proceed through various mechanisms, including reductive dechlorination under anaerobic conditions nih.gov. The polarity of the resulting transformation products influences their binding to soil particles and their potential for leaching into groundwater.

Given that this compound is used in the synthesis of dyes, its potential release into the environment would likely be through industrial wastewater google.comchemicalbook.com. In aquatic environments, its degradation would depend on microbial activity and photochemical processes. The presence of the N,N-diethylamino group may influence its susceptibility to microbial degradation. Some studies have shown that N,N-disubstituted compounds can be biodegraded, although the rates can vary significantly.

Fate in Aquatic Environments

Hydrolysis: The acetanilide functional group can undergo hydrolysis to yield 3-(N,N-diethylamino)aniline and acetic acid. The rate of this reaction is typically dependent on pH and temperature. Generally, amide hydrolysis is slow at neutral pH and is catalyzed by acidic or basic conditions.

Photolysis: Aromatic compounds can be susceptible to degradation by sunlight in surface waters. The rate and products of photolysis depend on the light absorption properties of the molecule and the presence of other photosensitizing substances in the water.

Sorption to Sediment and Suspended Particles: The partitioning of this compound between the water column and sediment or suspended organic matter is an important factor in its environmental distribution. The octanol-water partition coefficient (Kow) is a key parameter used to predict the tendency of a chemical to sorb to organic matter. While a measured Kow for this specific compound is not available, its chemical structure suggests a moderate potential for sorption.

Due to the absence of specific experimental data, a quantitative assessment of the fate of this compound in aquatic environments cannot be definitively provided. The following table summarizes the key processes influencing its fate and highlights the lack of specific data.

| Environmental Fate Process | General Expectations for Acetanilide Derivatives | Specific Data for this compound |

| Hydrolysis | Can hydrolyze to the corresponding aniline and carboxylic acid, with rates dependent on pH and temperature. | No specific rate constants or half-life data available. |

| Photolysis | Aromatic amines can undergo direct or indirect photodegradation in sunlit waters. | No specific quantum yield or photolysis rate data available. |

| Sorption | Expected to sorb to sediment and organic matter, influencing bioavailability and persistence. | No specific sediment sorption coefficient (Koc) or distribution coefficient (Kd) data available. |

| Volatilization | Generally low for compounds of this type due to low vapor pressure. | No specific Henry's Law constant data available. |

Biodegradation Mechanisms

The biodegradation of this compound is expected to be a primary mechanism for its removal from the environment. As with its abiotic fate, specific studies detailing the biodegradation pathways and rates for this particular compound are scarce. However, research on the microbial degradation of other acetanilide and aromatic amine compounds provides a basis for predicting its potential biotransformation.

Microorganisms in wastewater treatment plants and natural aquatic environments possess the enzymatic machinery to break down complex organic molecules. For acetanilide derivatives, the initial steps of biodegradation often involve the enzymatic hydrolysis of the amide bond, leading to the formation of an aromatic amine and a carboxylic acid. In the case of this compound, this would result in 3-(N,N-diethylamino)aniline and acetic acid.

Following the initial hydrolysis, the resulting aromatic amine, 3-(N,N-diethylamino)aniline, would be subject to further microbial degradation. The biodegradation of aromatic amines can proceed through various pathways, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. These catechols are key intermediates that can then undergo ring cleavage, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen.

Advanced wastewater treatment technologies, such as moving bed biofilm reactors (MBBRs) and combined anaerobic-aerobic systems, have shown promise in the effective removal of aromatic amine compounds from industrial wastewater . These systems foster diverse microbial communities capable of degrading persistent organic pollutants.

The potential biodegradation pathway can be summarized as follows:

Amide Hydrolysis:

this compound is hydrolyzed by amidase enzymes to produce 3-(N,N-diethylamino)aniline and acetic acid.

Aromatic Ring Hydroxylation:

The resulting 3-(N,N-diethylamino)aniline is hydroxylated by dioxygenase enzymes to form a substituted catechol.

Ring Cleavage:

The catechol intermediate undergoes enzymatic ring cleavage (either ortho- or meta-cleavage), breaking open the aromatic ring.

Further Degradation:

The resulting aliphatic intermediates are further metabolized through central metabolic pathways, ultimately leading to mineralization.

Future Research Directions and Prospects for 3 N,n Diethylamino Acetanilide

Exploration of Novel Synthetic Routes

The conventional synthesis of acetanilides often involves reagents and conditions that are not ideal from an environmental or efficiency standpoint. imist.ma Future research is increasingly focused on developing greener, more sustainable, and economically viable synthetic pathways.

One promising area is the advancement of catalytic systems. The use of a magnesium sulfate-glacial acetic acid system has been identified as a benign and inexpensive Lewis acid catalyst for producing acetanilide (B955) from aniline (B41778), avoiding toxic acetic anhydride (B1165640) and aligning with green chemistry principles. ijtsrd.comslideshare.net Further research could optimize this approach for substituted anilines like 3-(N,N-diethylamino)aniline. A recent study has demonstrated that sunlight can drive the N-acetylation of anilines using magnesium sulfate (B86663) as a catalyst, offering a sustainable and energy-efficient pathway that yields excellent results in a short time. rsc.org

Metal-free organocatalysis presents another innovative frontier. The catalytic ring-opening of bio-sourced lactones with aromatic amines has been reported as a 100% atom-economical route to N-aryl amides, the class of compounds to which 3-(N,N-Diethylamino)acetanilide belongs. nih.govresearchgate.net Exploring the applicability of these organocatalytic methods could lead to highly efficient and sustainable production processes under mild conditions. Additionally, clean production methods patented for similar compounds, which focus on pH control and the recycling of mother liquor from the reaction, offer a model for reducing waste and improving resource utilization in the synthesis of this compound. google.com

Table 1: Comparison of Synthetic Methodologies for Acetanilide Derivatives

| Method | Key Features | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|---|

| Conventional Acetylation | Uses acetic anhydride or acetyl chloride with aniline. wikipedia.org | Established and well-understood reaction. | Reducing corrosive reagents and byproducts. imist.ma |

| Lewis Acid Catalysis | Employs catalysts like MgSO₄ in glacial acetic acid. ijtsrd.comslideshare.net | Inexpensive, eco-friendly, avoids toxic reagents. | Optimization for substituted anilines, catalyst reusability. |

| Sunlight-Driven Synthesis | Uses solar energy with a Lewis acid catalyst. rsc.org | Highly sustainable, low energy cost, rapid reaction. | Scalability and application to a wider range of derivatives. |

| Organocatalytic Routes | Metal-free catalysis, e.g., ring-opening of lactones. nih.gov | High atom economy, mild reaction conditions. | Catalyst efficiency and substrate scope for complex amines. |

| Clean Production Process | Focus on pH control and wastewater recycling. google.com | Reduced environmental impact, resource efficiency. | Adaptation to specific synthesis and recovery of salts. |

Development of Advanced Therapeutic Applications

The structural backbone of this compound is shared by numerous biologically active molecules, suggesting a rich field for therapeutic exploration. Acetanilide itself was one of the first aniline derivatives found to have analgesic and antipyretic properties, though its use was curtailed by toxicity. wikipedia.org Modern research, however, focuses on creating safer and more effective derivatives.

A significant area of interest is in the development of local anesthetics . The amino amide structure is a hallmark of local anesthetics like Lidocaine. wikipedia.org Research has shown that N-diethylaminoacetyl derivatives and other acetamides exhibit potent local anesthetic activity, in some cases comparable to lidocaine. nih.govnih.gov Future work could involve modifying the this compound structure to fine-tune its anesthetic properties, potentially leading to new clinical candidates with improved efficacy or duration of action.

Furthermore, acetanilide derivatives are being actively investigated as anti-inflammatory and analgesic agents . Studies have synthesized new series of these compounds and evaluated them as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netorientjchem.org Some derivatives have shown promising anti-inflammatory and analgesic responses in preclinical models. orientjchem.orgnih.gov This suggests that this compound could serve as a scaffold for developing novel non-steroidal anti-inflammatory drugs with potentially unique selectivity or side-effect profiles.

The compound is also supplied as a biochemical for proteomics research , indicating its potential use as a tool to study protein interactions or functions, although specific applications in this area are not yet widely published. scbt.com

Table 2: Potential Therapeutic Research Areas for this compound Derivatives

| Therapeutic Area | Rationale / Current Findings | Future Research Direction |

|---|---|---|

| Local Anesthetics | The amino amide structure is common in local anesthetics like Lidocaine. wikipedia.org N-diethylaminoacetyl derivatives show anesthetic activity. nih.govnih.gov | Synthesis of new derivatives to optimize potency, onset, and duration of action. |

| Anti-inflammatory Agents | Acetanilide derivatives are being explored as COX inhibitors. researchgate.netorientjchem.org | Design of selective COX-2 inhibitors to reduce gastrointestinal side effects. |

| Analgesics | Some synthesized acetamide (B32628) derivatives exhibit significant analgesic activity in animal models. orientjchem.orgnih.gov | Elucidation of specific pain pathways targeted by these derivatives. |

| Proteomics | Listed as a biochemical for research purposes. scbt.com | Identification of specific protein targets and development as a molecular probe. |

Integration into Emerging Material Technologies

The most established application of this compound is as a key intermediate in the manufacture of disperse dyes. It is a precursor for colors such as C.I. Disperse Violet 93 and C.I. Disperse Blue 165, which are widely used in the textile industry for their vibrant colors and stability. chemicalbook.com These dyes belong to the class of azo dyes, which constitute the largest group of synthetic colorants used in textiles and other industries. wikipedia.orgrewe-group.comnih.gov

Beyond traditional dyeing, the azo-based structure of the dyes derived from this compound opens avenues for advanced material applications. Azo dyes are known for their ability to undergo reversible trans-cis photoisomerization when exposed to light. wikipedia.org This light-responsive behavior is the foundation for creating "smart" materials. Future research could focus on integrating dyes derived from this compound into polymers or textiles to create materials that change color, shape, or other properties in response to a light stimulus. Such materials could have applications in optical data storage, molecular switches, and responsive fabrics.

The development of novel azo pigments from this intermediate could also lead to high-performance colorants for plastics, paints, and rubbers with enhanced properties like superior lightfastness or thermal stability. wikipedia.org

Comprehensive Environmental Risk Assessment and Mitigation Strategies

The widespread use of this compound as a dye intermediate necessitates a thorough understanding and mitigation of its environmental impact. Its presence in the wastewater of dye manufacturing facilities is a known issue.

Future research must include a comprehensive environmental risk assessment . While acetanilide itself can be readily biodegradable, the persistence of its various derivatives, including aromatic amines, is a concern. oecd.orgnih.gov Aromatic amines, which can be toxic, are potential degradation products of the azo dyes synthesized from this intermediate. rewe-group.comnih.gov Studies have shown that many aromatic amines can persist in the environment and pass through conventional sewage treatment plants. nih.gov Therefore, assessing the ecotoxicity and biodegradation pathways of this compound and its related dye products is crucial.

Developing effective mitigation strategies is a parallel research priority. This includes advancing wastewater treatment technologies capable of removing these specific pollutants. Moving bed biofilm reactors (MBBRs) have shown promise for the biodegradation of aromatic amine compounds found in industrial wastewater. bioline.org.br Combined anaerobic-aerobic treatment systems are also being explored, as the anaerobic stage can break down the azo bond of the dyes, while the subsequent aerobic stage can degrade the resulting aromatic amines. mdpi.com Further investigation into bioremediation techniques, such as using specialized microbial consortia or stimulating native soil microflora, could provide effective methods for cleaning up contaminated sites. avestia.comnih.gov

Table 3: Environmental Research and Mitigation Focus

| Area | Key Issues | Future Research Directions |

|---|---|---|

| Risk Assessment | Persistence of the compound and its derivatives in water. nih.gov Potential formation of toxic aromatic amines from dye degradation. rewe-group.com | Detailed studies on biodegradation pathways and half-life in various environmental compartments. Ecotoxicity testing on aquatic organisms. |

| Wastewater Treatment | Incomplete removal in conventional sewage treatment plants. nih.gov | Development and optimization of advanced oxidation processes, moving bed biofilm reactors (MBBRs), and combined anaerobic-aerobic systems. bioline.org.brmdpi.com |

| Bioremediation | Contamination of soil and water at industrial sites. | Isolation and cultivation of microbial strains capable of degrading the compound and its byproducts. avestia.comnih.gov |

| Monitoring | Need for rapid and accurate detection in industrial effluents. | Development of sensitive and selective analytical methods for routine environmental monitoring. |

Q & A

Basic Research: What are the optimal synthetic conditions for 3-(N,N-Diethylamino)acetanilide to maximize yield and purity?

Methodological Answer:

The synthesis typically involves acetylation of 3-(N,N-diethylamino)aniline using acetic anhydride under controlled conditions. Key parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Catalyst : Use trace sulfuric acid or pyridine to enhance acetylation efficiency .

- Purification : Recrystallize from ethanol/water mixtures (1:3 ratio) to achieve ≥98% purity, as confirmed by HPLC .

Advanced Research: How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution at the aromatic ring. The diethylamino group is a strong para-directing substituent, but steric hindrance from the ethyl groups may shift reactivity. Validate predictions experimentally using nitration or bromination reactions, followed by LC-MS to identify regioselectivity .

Data Contradiction: How to resolve conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

Conflicting stability data may arise from differences in acid strength or reaction duration. To resolve:

- Perform controlled stability studies (e.g., 1M HCl, 25–60°C) with periodic HPLC monitoring.

- Compare degradation products (e.g., hydrolysis to 3-(N,N-diethylamino)aniline) via GC-MS .

- Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life under varying conditions .

Basic Research: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; acetonitrile/water (70:30) mobile phase resolves major impurities .

- NMR : Confirm structural integrity via ¹H NMR (e.g., acetyl peak at δ 2.1 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- Melting Point : Compare observed mp (literature: ~120–122°C) to assess crystallinity .

Advanced Research: How does this compound function as a dye intermediate, and how can side reactions be minimized?

Methodological Answer:

The compound’s amino and acetyl groups enable coupling with diazonium salts to form azo dyes (e.g., Disperse Red 210). To minimize side reactions:

- pH Control : Maintain pH 4–6 during diazotization to prevent premature decomposition .

- Temperature : Keep reactions below 5°C to stabilize diazonium intermediates.

- Byproduct Analysis : Use TLC or HPLC to monitor unreacted starting materials and optimize stoichiometry .

Data Contradiction: How to address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

Discrepancies may arise from solvent polarity or measurement techniques. Standardize testing via:

- Shake-Flask Method : Saturate solvent (e.g., ethanol, DMSO) at 25°C, filter, and quantify via UV-Vis spectroscopy .

- COSMO-RS Simulations : Predict solubility in untested solvents computationally and validate experimentally .

Advanced Research: What strategies improve the compound’s photostability in dye-sensitized solar cell (DSSC) applications?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to reduce photo-oxidation .

- Encapsulation : Embed in TiO₂ mesoporous matrices to shield from UV radiation .

- Accelerated Aging Tests : Expose to UV light (300–400 nm) and monitor degradation via cyclic voltammetry .

Basic Research: What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer:

- Ventilation : Use fume hoods or closed systems to avoid inhalation of dust/aerosols .

- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research: How can metabolic pathways of this compound be elucidated in biological systems?

Methodological Answer:

- In Vivo Studies : Administer ¹⁴C-labeled compound to rodents; collect urine/plasma for LC-MS/MS analysis .

- Enzyme Assays : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

- Computational Prediction : Use software like MetaPrint2D to forecast potential biotransformation sites .

Methodological Challenge: How to resolve low reproducibility in coupling reactions involving this compound?

Methodological Answer:

- Parameter Optimization : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and reaction times .

- Moisture Control : Use molecular sieves in reactions sensitive to hydrolysis .

- Real-Time Monitoring : Employ in-situ FTIR to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.